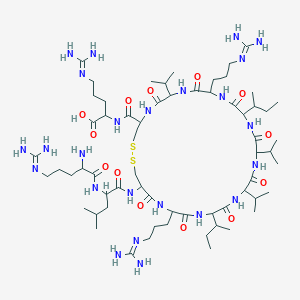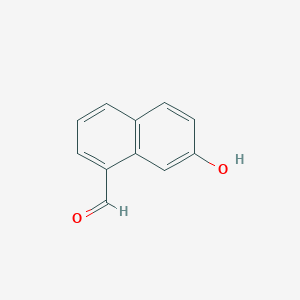
5-氟-N-甲基-2-硝基苯胺
概述
描述
5-fluoro-N-methyl-2-nitroaniline: is an organic compound with the molecular formula C7H7FN2O2 . It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 5-position, a nitro group at the 2-position, and a methyl group attached to the nitrogen atom.
科学研究应用
Chemistry: 5-fluoro-N-methyl-2-nitroaniline is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. Its unique substitution pattern makes it a valuable building block for the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, derivatives of 5-fluoro-N-methyl-2-nitroaniline are explored for their potential biological activities. The presence of the nitro group and fluorine atom can influence the compound’s interaction with biological targets, making it a candidate for drug development .
Industry: The compound is also used in the production of dyes and pigments, where its chemical properties contribute to the color and stability of the final products .
作用机制
Target of Action
5-Fluoro-N-methyl-2-nitroaniline is an organic compound that is primarily used as a building block in organic synthesis
Mode of Action
Nitroaniline compounds are generally known to undergo reactions such as reduction, acylation, and substitution, which can lead to changes in their target molecules .
Pharmacokinetics
It has a high gastrointestinal absorption and is BBB permeant, indicating that it can cross the blood-brain barrier .
Result of Action
Nitroaniline compounds can cause various changes in their target molecules through reactions such as reduction, acylation, and substitution .
Action Environment
The action of 5-Fluoro-N-methyl-2-nitroaniline can be influenced by various environmental factors. For instance, its stability may be affected by light, temperature, and pH . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-N-methyl-2-nitroaniline typically involves the nitration of 5-fluoro-N-methylaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position .
Industrial Production Methods: In an industrial setting, the production of 5-fluoro-N-methyl-2-nitroaniline may involve large-scale nitration reactors where the reaction conditions are optimized for yield and purity. The process includes careful control of temperature, concentration of reagents, and reaction time to minimize by-products and ensure consistent quality of the final product .
化学反应分析
Types of Reactions: 5-fluoro-N-methyl-2-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron with hydrochloric acid.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Reduction: 5-fluoro-N-methyl-2-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
相似化合物的比较
2-fluoro-5-nitroaniline: Similar structure but lacks the N-methyl group.
5-methyl-2-nitroaniline: Similar structure but lacks the fluorine atom.
2-methyl-5-nitroaniline: Similar structure but lacks the fluorine atom and has a different substitution pattern.
Uniqueness: 5-fluoro-N-methyl-2-nitroaniline is unique due to the presence of both the fluorine atom and the N-methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound in various applications .
属性
IUPAC Name |
5-fluoro-N-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-9-6-4-5(8)2-3-7(6)10(11)12/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQNXIOVYVAKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120381-42-2 | |
| Record name | 5-fluoro-N-methyl-2-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride](/img/structure/B179733.png)
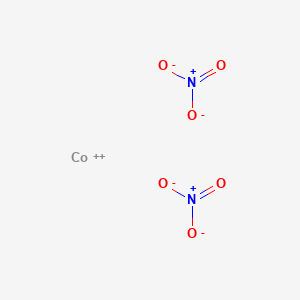
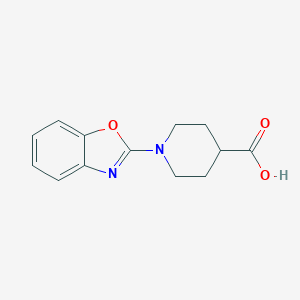
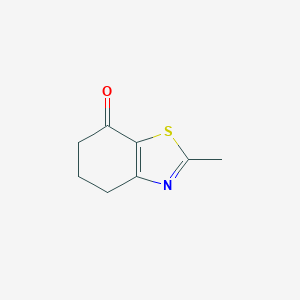
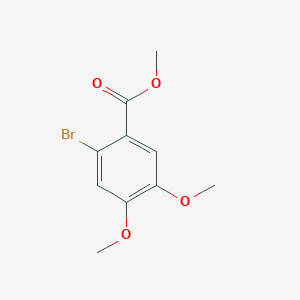
![3-[(4-Fluorophenyl)carbonyl]piperidine hydrochloride](/img/structure/B179743.png)

![N-[(4-methylphenyl)methyl]pyridin-2-amine](/img/structure/B179747.png)
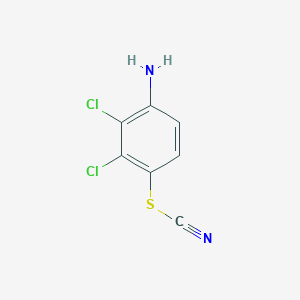
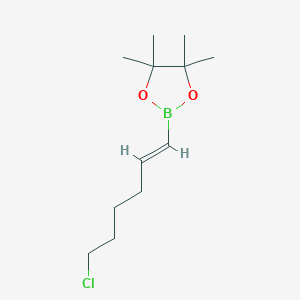
![[3-(Aminomethyl)-2-fluorophenyl]methanamine](/img/structure/B179751.png)
